molecular formula C8H12O4 B15297325 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid

1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid

Cat. No.: B15297325
M. Wt: 172.18 g/mol
InChI Key: PXDPNWBQSBJHIR-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2-oxabicyclo[311]heptane-4-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a diester in the presence of a catalyst can yield the desired bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carboxylic acid group results in an alcohol .

Scientific Research Applications

1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s rigid structure allows for precise interactions with biological molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.

    Bicyclo[2.2.1]heptane derivatives: These compounds have a different ring system but exhibit comparable chemical properties.

Uniqueness: 1-(Hydroxymethyl)-2-oxabicyclo[311]heptane-4-carboxylic acid is unique due to its specific functional groups and the resulting chemical reactivity

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid

InChI

InChI=1S/C8H12O4/c9-4-8-1-5(2-8)6(3-12-8)7(10)11/h5-6,9H,1-4H2,(H,10,11)

InChI Key

PXDPNWBQSBJHIR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(OCC2C(=O)O)CO

Origin of Product

United States

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